ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
One key area of research involves the synthesis of 2H-imidazole 1,3-dioxides and their derivatives through reactions of cyclohexanedione and cycloheptadione 1,2-dioximes with various ketones. These compounds undergo further reactions with hydroxylamine hydrochloride, NaBH4, a Grignard reagent, and acetic anhydride, showcasing their versatility in chemical transformations (Samsonov & Volodarskii, 1980). Additionally, the synthesis of xanthine derivatives from ethyl acetate illustrates the potential for creating compounds with layered molecular arrangements, contributing to the structural diversity of heterocyclic chemistry (Carvalho et al., 2007).
Applications in Organic Synthesis
Research also delves into the aza-Wittig reaction of ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate, benzene isocyanate, and diethyl 2-aminosuccinate, leading to compounds with planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring systems. These findings underscore the role of ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate and its analogs in the creation of complex organic structures with potential pharmaceutical applications (Deng et al., 2010).
Properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-30-16(27)13-25-14(2)12-26-17-18(22-20(25)26)23(3)21(29)24(19(17)28)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJRLPQKOCSSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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